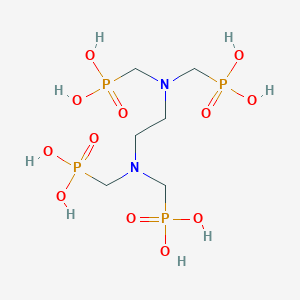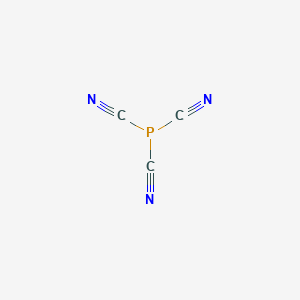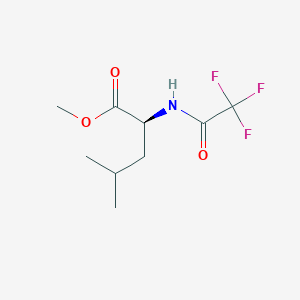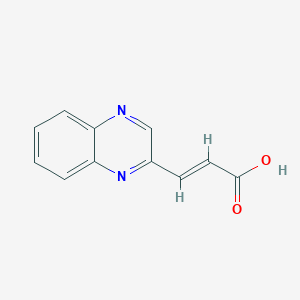
3-Quinoxalin-2-yl-acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinoxalin-2-yl-acrylic acid is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Mecanismo De Acción
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms
Mode of Action
Quinoxaline derivatives are known to exhibit a wide range of biological activities, suggesting diverse modes of action . More detailed studies are required to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Quinoxaline derivatives have been shown to impact numerous biochemical pathways, indicating the potential for broad biological activity . Further investigation is necessary to determine the specific pathways influenced by this compound.
Result of Action
Quinoxaline derivatives are known to exhibit a wide range of physicochemical and biological activities , suggesting that this compound may have diverse molecular and cellular effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinoxalin-2-yl-acrylic acid typically involves the condensation of 2-quinoxalinecarboxylic acid with appropriate reagents under specific conditions. One common method includes the reaction of 2-quinoxalinecarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the use of titanium silicate-1 as a catalyst for the reaction of 1,2-diamines and 1,2-diketones in methanol at room temperature .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. The use of recyclable catalysts and solvent-free reaction conditions are preferred to ensure sustainability and cost-effectiveness. For instance, the use of microwave irradiation and ionic liquids has been explored to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Quinoxalin-2-yl-acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-Quinoxalin-2-yl-acrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating infectious diseases and cancer.
Industry: Utilized in the development of dyes, fluorescent materials, and organic semiconductors.
Comparación Con Compuestos Similares
Similar Compounds
2-Quinoxalinecarboxylic acid: Similar in structure but lacks the acrylic acid moiety.
Quinoxaline-2,3-dione: Another quinoxaline derivative with different functional groups.
Quinoxaline-2-carboxamide: Contains a carboxamide group instead of an acrylic acid group.
Uniqueness
3-Quinoxalin-2-yl-acrylic acid is unique due to its acrylic acid moiety, which imparts distinct chemical reactivity and biological activity. This functional group allows for additional synthetic modifications and enhances the compound’s potential as a versatile building block in organic synthesis and medicinal chemistry .
Propiedades
IUPAC Name |
(E)-3-quinoxalin-2-ylprop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)6-5-8-7-12-9-3-1-2-4-10(9)13-8/h1-7H,(H,14,15)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNZVVWLYVQBPQ-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CC(=N2)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24833683 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1593-24-4 |
Source


|
| Record name | 2-Quinoxalineacrylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158311 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




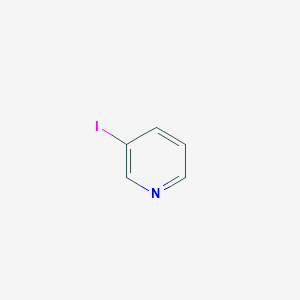
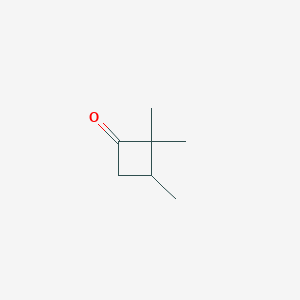
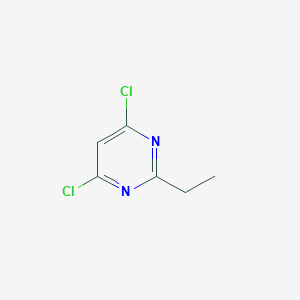
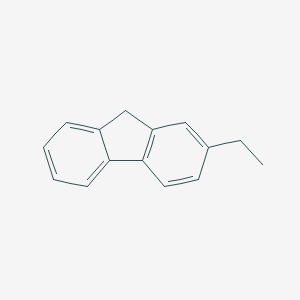
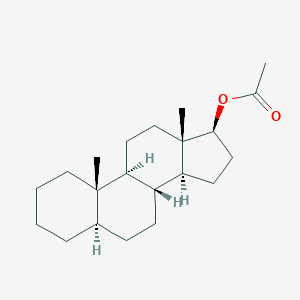
![METHYL N-[3-(ACETYLAMINO)-4-[(2-CHLORO-4-NITROPHENYL)AZO]PHENYL]-N-(3-METHOXY-3-OXOPROPYL)-BETA-ALANINATE](/img/structure/B74091.png)
